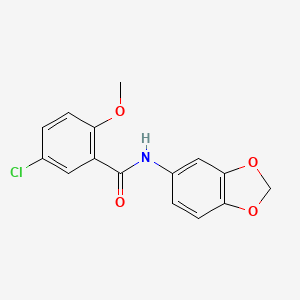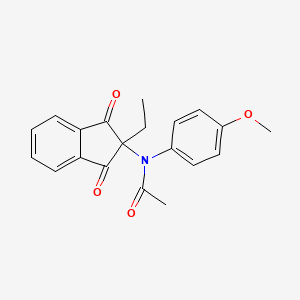
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects through the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, a serine/threonine kinase that is involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide regulates various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway.
Biochemical and Physiological Effects
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ activity, the regulation of the circadian rhythm, the induction of apoptosis, and the inhibition of cell proliferation. In addition, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its specificity towards N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ, which makes it a valuable tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes. However, one of the limitations of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide. One direction is the development of more potent and selective N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ inhibitors that can be used in clinical settings. Another direction is the investigation of the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide in other diseases, such as diabetes and inflammation. Finally, the use of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide as a tool for studying the role of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ in various cellular processes will continue to be an important area of research.
Métodos De Síntesis
The synthesis of N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit glycogen synthase kinase-3β (N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamideβ), a key enzyme involved in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. In bipolar disorder, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to regulate the circadian rhythm, which is disrupted in bipolar disorder. In cancer, N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Propiedades
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h3,5,7-10H,1-2,4,6,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUHFJIWUDUYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5877977.png)

![N-({5-[(2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5877986.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B5877998.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)


![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)